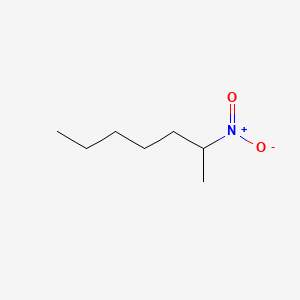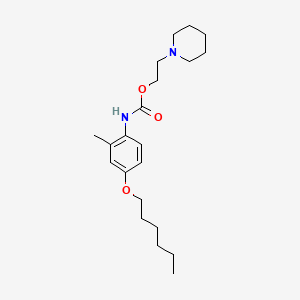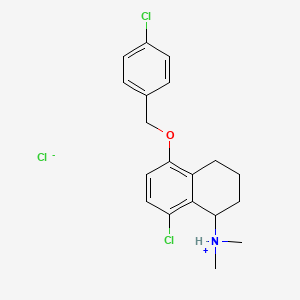
1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-5-(4-chlorobenzyloxy)-N,N-dimethyl-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-5-(4-chlorobenzyloxy)-N,N-dimethyl-, hydrochloride is a complex organic compound that belongs to the class of naphthylamines. These compounds are characterized by the presence of a naphthalene ring system with an amine group attached. The specific structure of this compound includes additional functional groups such as chloro and benzyloxy groups, which may impart unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-5-(4-chlorobenzyloxy)-N,N-dimethyl-, hydrochloride typically involves multi-step organic reactions. The starting materials may include naphthalene derivatives, chlorinating agents, and dimethylamine. The reaction conditions often require controlled temperatures, solvents, and catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures. The use of automated systems and advanced analytical techniques ensures the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-5-(4-chlorobenzyloxy)-N,N-dimethyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The chloro and benzyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions may produce various substituted naphthylamine derivatives.
Applications De Recherche Scientifique
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: In studies related to enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, such as in the development of new drugs.
Industry: Use in the production of dyes, pigments, or other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-5-(4-chlorobenzyloxy)-N,N-dimethyl-, hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Naphthylamine: A simpler analog without the additional functional groups.
2-Naphthylamine: Another naphthylamine isomer with different properties.
Chlorobenzyloxy derivatives: Compounds with similar benzyloxy and chloro groups.
Uniqueness
The unique combination of functional groups in 1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-5-(4-chlorobenzyloxy)-N,N-dimethyl-, hydrochloride imparts distinct chemical and biological properties. These may include enhanced reactivity, specific binding affinities, or unique pharmacological effects.
Propriétés
Numéro CAS |
67293-10-1 |
|---|---|
Formule moléculaire |
C19H22Cl3NO |
Poids moléculaire |
386.7 g/mol |
Nom IUPAC |
[8-chloro-5-[(4-chlorophenyl)methoxy]-1,2,3,4-tetrahydronaphthalen-1-yl]-dimethylazanium;chloride |
InChI |
InChI=1S/C19H21Cl2NO.ClH/c1-22(2)17-5-3-4-15-18(11-10-16(21)19(15)17)23-12-13-6-8-14(20)9-7-13;/h6-11,17H,3-5,12H2,1-2H3;1H |
Clé InChI |
SATMOLPDFBKPND-UHFFFAOYSA-N |
SMILES canonique |
C[NH+](C)C1CCCC2=C(C=CC(=C12)Cl)OCC3=CC=C(C=C3)Cl.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;morpholin-4-ium](/img/structure/B13765052.png)
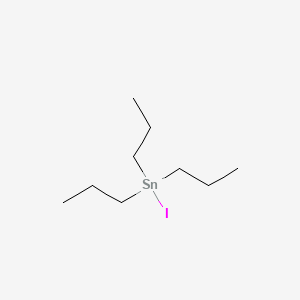
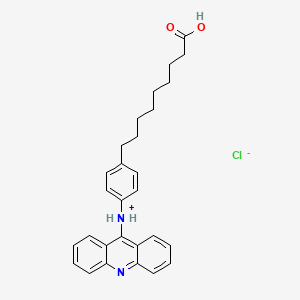
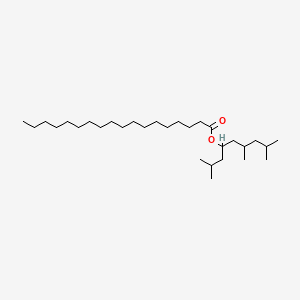
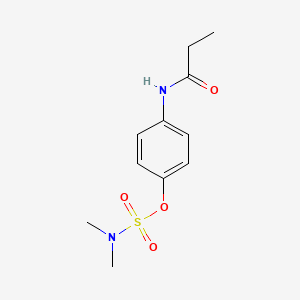
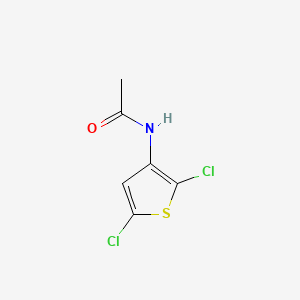

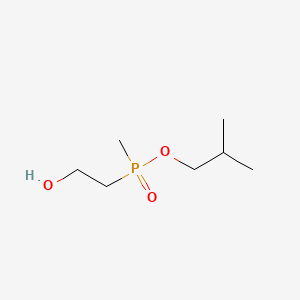


![Aspartic acid,D-[2,3-3H]](/img/structure/B13765107.png)
